molecular formula C15H19NO6 B13403031 2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid

2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid

Cat. No.: B13403031
M. Wt: 309.31 g/mol
InChI Key: ZIJPHUJGSWQIHU-UHFFFAOYSA-N
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Description

2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid is a complex organic compound with a unique structure that includes methoxy, acetyl, and amino groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid typically involves multiple steps, including hydrazinolysis, condensation, and electrophilic substitution . The starting materials are commercially available compounds, and the reactions are carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of specialized equipment and techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid apart is its specific combination of functional groups and its unique structure, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic acid, also known by its CAS number 96258-91-2, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may influence its biological activity. Its molecular formula is C14H17N1O5C_{14}H_{17}N_{1}O_{5} with a molecular weight of approximately 283.29 g/mol. The structural features include methoxy and acetyl groups that may play significant roles in its pharmacological properties.

Antioxidant Properties

Research indicates that compounds similar to this compound can modulate oxidative stress responses in cells. For instance, studies have shown that certain derivatives can enhance the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for the cellular defense against oxidative stress by regulating antioxidant enzymes .

Anti-inflammatory Effects

Compounds within this structural class have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in various models. This activity is particularly relevant for conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its effects are still being elucidated. Potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.

Case Studies

  • Cellular Uptake Studies : Research on related compounds has demonstrated that their uptake in human epithelial cells (Caco-2) is influenced by pH and temperature, suggesting a carrier-mediated transport mechanism . This insight could be extrapolated to understand the absorption characteristics of this compound.
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of similar compounds in treating conditions like arthritis and metabolic disorders. These studies often highlight the efficacy of these compounds in reducing symptoms and improving overall health outcomes.

Data Tables

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H17N1O5
Molecular Weight283.29 g/mol
CAS Number96258-91-2
Biological ActivityObservations
Antioxidant ActivityModulates Nrf2 pathway
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Cellular UptakeCarrier-mediated transport observed

Properties

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

2-[(2-methoxyacetyl)-(1-methoxy-1-oxopropan-2-yl)amino]-3-methylbenzoic acid

InChI

InChI=1S/C15H19NO6/c1-9-6-5-7-11(14(18)19)13(9)16(12(17)8-21-3)10(2)15(20)22-4/h5-7,10H,8H2,1-4H3,(H,18,19)

InChI Key

ZIJPHUJGSWQIHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)N(C(C)C(=O)OC)C(=O)COC

Origin of Product

United States

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